molecular formula C7H12F2S B2979922 (2,2-Difluorocyclohexyl)methanethiol CAS No. 1859719-70-2

(2,2-Difluorocyclohexyl)methanethiol

Cat. No.: B2979922
CAS No.: 1859719-70-2
M. Wt: 166.23
InChI Key: SCBLWKKNAPOIBI-UHFFFAOYSA-N
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Description

(2,2-Difluorocyclohexyl)methanethiol is a specialized chemical reagent featuring a methanethiol group attached to a difluorinated cyclohexyl scaffold. The presence of the thiol (-SH) group makes this compound a valuable building block for researchers in chemical biology and medicinal chemistry. Thiols are highly reactive and can undergo various click chemistry reactions, which are bioorthogonal and occur under mild conditions suitable for fragile biomolecules . These properties are essential for specific and efficient fluorescent labeling of proteins and other biomolecules, enabling quantitative analysis in living cells without the bulkiness of traditional tags like GFP . This compound is presented for research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic or therapeutic purposes, or for human use.

Properties

IUPAC Name

(2,2-difluorocyclohexyl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2S/c8-7(9)4-2-1-3-6(7)5-10/h6,10H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBLWKKNAPOIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CS)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(2,2-Difluorocyclohexyl)methanethiol undergoes various chemical reactions, including:

Scientific Research Applications

(2,2-Difluorocyclohexyl)methanethiol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,2-Difluorocyclohexyl)methanethiol involves its interaction with molecular targets through its thiol and fluorine groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorine atoms can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

  • Cyclohexylmethanethiol : Lacks fluorine substituents, offering a baseline for assessing fluorination effects.
  • (2-Fluorocyclohexyl)methanethiol: Contains one fluorine atom, enabling comparison of mono- vs. di-fluorination.
  • Benzyl mercaptan (Thiobenzyl alcohol) : Aromatic thiol with distinct electronic properties due to the benzene ring.
  • tert-Butyl mercaptan : A branched aliphatic thiol, highlighting steric vs. cyclic substituent effects.

Physicochemical Properties

Property (2,2-Difluorocyclohexyl)methanethiol Cyclohexylmethanethiol (2-Fluorocyclohexyl)methanethiol Benzyl Mercaptan
Molecular Weight ~180.2 g/mol ~144.3 g/mol ~162.2 g/mol ~124.2 g/mol
Boiling Point ~200–210°C (estimated) ~175–185°C ~190–200°C (estimated) ~165–170°C
Acidity (pKa) ~9.5–10.5* ~10.5–11.0 ~10.0–10.5* ~8.5–9.0
Solubility Low in water, moderate in organics Similar Similar Moderate in organics

*Fluorine’s electron-withdrawing effect reduces pKa compared to non-fluorinated analogues.

Reactivity and Stability

  • Nucleophilicity : The thiol group’s nucleophilicity is attenuated in the fluorinated compound due to fluorine’s inductive effects, reducing its reactivity in SN₂ reactions compared to cyclohexylmethanethiol.
  • Oxidation Resistance : Fluorination enhances oxidative stability, making it less prone to disulfide formation than benzyl mercaptan.
  • Thermal Stability : Cyclohexyl derivatives generally exhibit higher thermal stability than linear or aromatic thiols.

Microbial Interactions

Methanethiols are critical intermediates in sulfur cycles. Evidence from verrucomicrobial methanotrophs (e.g., Methylacidiphilum fumariolicum SolV) indicates that methanethiol oxidase (MtoX) enzymes detoxify methanethiol by oxidizing it to H₂S, which is further processed .

Toxicity and Detoxification

  • Inhibition of Methanotrophy: Methanethiol at ~15 µM inhibits methane oxidation in methanotrophs, necessitating its prior degradation . Fluorinated derivatives may exert stronger inhibition due to enhanced binding to metalloenzymes.
  • Medical Relevance: Elevated blood mercaptan levels (e.g., ~4–5× normal in hepatic coma) correlate with toxicity . Fluorinated thiols, if bioaccumulative, could exacerbate such conditions but remain understudied.

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